

An In-depth Technical Guide to AZD4573: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4573, also known as zemirciclib, is a potent and highly selective, short-acting inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] It is an investigational small molecule drug being developed for the treatment of various hematological malignancies.[2][3] CDK9 is a key transcriptional regulator, and its inhibition by AZD4573 leads to the downregulation of anti-apoptotic proteins, such as MCL-1, ultimately inducing apoptosis in cancer cells.[2] This technical guide provides a comprehensive overview of the chemical structure and the pharmacological and physicochemical properties of AZD4573, along with its mechanism of action and relevant experimental data.

Chemical Structure and Physicochemical Properties

AZD4573 is a complex heterocyclic molecule with the systematic IUPAC name (1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide.[4] Its chemical and physicochemical properties are summarized in the table below.



Property	Value	Reference
IUPAC Name	(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide	[4]
SMILES	CC(=0)N[C@@H]1CCC INVALID-LINK C(=0)NC2=NC=C(C(=C2)C3= C4CC(CN4N=C3)(C)C)CI	[4]
Molecular Formula	C22H28CIN5O2	[4]
Molecular Weight	429.9 g/mol	[4]
Solubility	Soluble in DMSO and Methanol.[5] In DMSO, solubility is reported as 50 mg/mL (116.30 mM) with sonication[6] and 86 mg/mL (200.02 mM).[7]	
Appearance	White to off-white solid.	[8]

Pharmacological Properties

AZD4573 is a highly potent and selective inhibitor of CDK9.[2] Its pharmacological profile is characterized by its strong inhibitory activity against CDK9 and its selectivity over other kinases, leading to a favorable therapeutic window.

Pharmacodynamics

The primary mechanism of action of **AZD4573** is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb).[1] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a halt in transcriptional elongation of genes with short-lived mRNA transcripts, including critical survival proteins for cancer cells like MCL-1 and MYC.[9][10]



The inhibitory activity and selectivity of AZD4573 have been quantified in various assays:

Parameter	Value	Cell Line/Assay Condition	Reference
CDK9 IC50	<4 nM	Biochemical Assay	[8][11]
CDK9 IC50	<3 nM	FRET-based biochemical assay	[9][12]
CDK9 IC50	14 nM	[5]	
Selectivity vs. other CDKs	>10-fold selective against other CDKs and kinases tested.[9] >25-fold cellular selectivity for CDK9 over other CDKs in MCF7 cells.[2]	KINOMEscan platform, MCF7 cells	[2]
CDK1 IC50	370 nM	[5]	
CDK2 IC50	>10,000 nM	[5]	
CDK4/6 IC50	1,100 nM	[5]	
CDK7 IC50	1,100 nM	[5]	
Caspase Activation EC50	13.7 nM	MV4-11 (Acute Myeloid Leukemia)	[6][8]
Median Caspase Activation EC50	30 nM	Hematological cancer cell lines	[7]
Median GI50	11 nM	Hematological cancer cell lines	[7]

Pharmacokinetics

AZD4573 was designed for intravenous administration and exhibits a short half-life, allowing for transient but potent target engagement.[2][13]

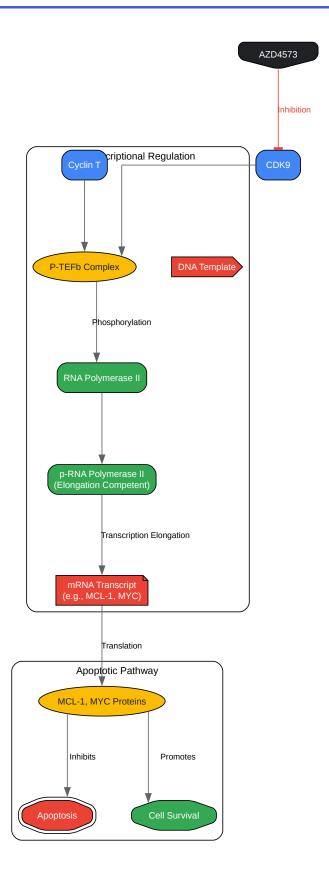


Parameter	Value	Species	Reference
Half-life (t1/2)	< 1 hour	Rat, Dog, Monkey	[7][8]
Half-life (t1/2)	~5 hours	Human	[10]
Binding Kinetics	Fast-off (t1/2 = 16 min)	[7][13]	
Pharmacokinetics	Dose-proportional increases in AUC and Cmax with moderate variability (~30-60% CV)	Human	[10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **AZD4573** and a general workflow for its evaluation.

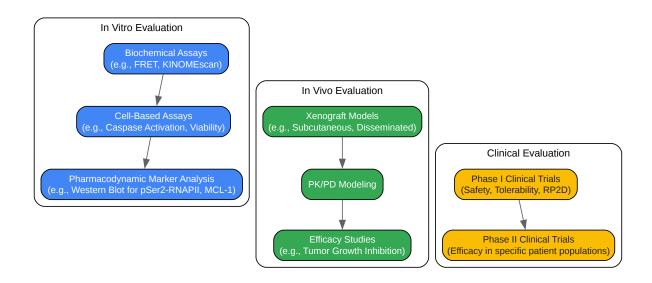




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Caption: Mechanism of action of AZD4573.





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References

- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AZD4573 Is a Highly Selective CDK9 Inhibitor That Suppresses MCL-1 and Induces Apoptosis in Hematologic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azd-4573 | C22H28ClN5O2 | CID 124155204 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]



- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. AZD4573 [openinnovation.astrazeneca.com]
- 10. ashpublications.org [ashpublications.org]
- 11. AZD4573 MedChem Express [bioscience.co.uk]
- 12. CAS No.: 2057509-72-3 | AZD4573 Syd Labs [sydlabs.com]
- 13. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
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